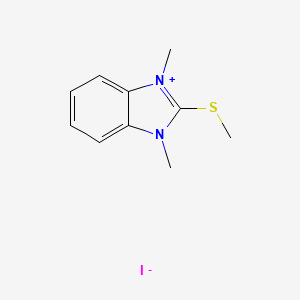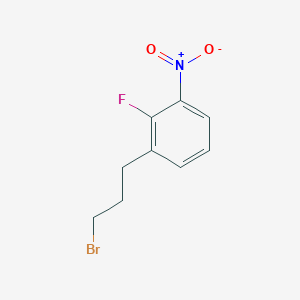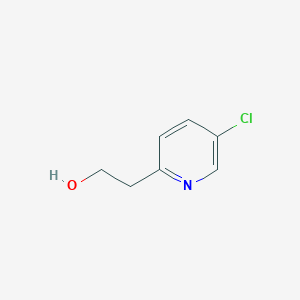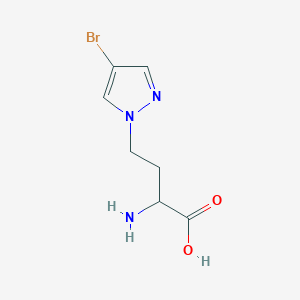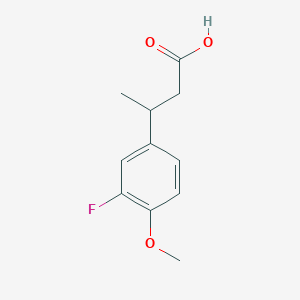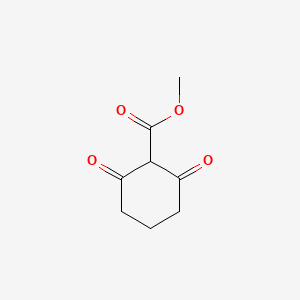
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O3. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propen-1-ol group at the 1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an aqueous ethanolic solution at room temperature, resulting in the formation of the desired chalcone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are used for substitution reactions.
Major Products
Oxidation: Formation of 1-(2,4-dimethoxyphenyl)prop-2-en-1-one or 1-(2,4-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 1-(2,4-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and differentiation.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:
1-(2-Hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
1-(2,4-Dihydroxyphenyl)prop-2-en-1-one: Contains hydroxyl groups instead of methoxy groups, which can significantly alter its antioxidant properties.
1-(2,4-Dimethoxyphenyl)prop-2-en-1-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h4-7,10,12H,1H2,2-3H3 |
Clé InChI |
WHWMSBBBLDFXHW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C=C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


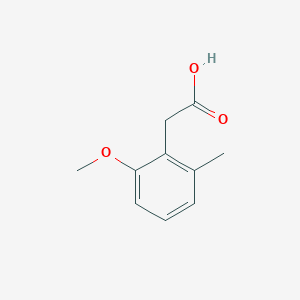
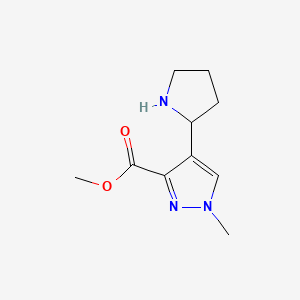

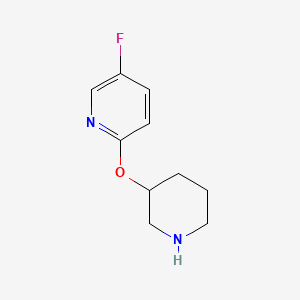
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)
